2-(4-chlorophenoxy)-N-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)acetamide
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Overview
Description
2-(4-Chlorophenoxy)-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]acetamide is a complex organic compound that features a chlorophenoxy group, a thiophene ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]acetamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Thiophene Derivative Synthesis: The thiophene ring is synthesized through a series of reactions involving thiophene and sulfonyl chloride to introduce the sulfonyl group.
Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the thiophene derivative under specific conditions, such as the presence of a base and a suitable solvent, to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]acetamide involves its interaction with specific molecular targets. These may include enzymes or receptors where the compound binds to the active site, inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)acetamide: Lacks the thiophene and sulfonyl groups, making it less complex.
N-(2-(Thiophen-2-yl)ethyl)acetamide: Does not have the chlorophenoxy group, resulting in different chemical properties.
2-(Thiophene-2-sulfonyl)acetamide: Contains the sulfonyl group but lacks the chlorophenoxy and additional thiophene ring.
Uniqueness
2-(4-Chlorophenoxy)-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]acetamide is unique due to the combination of the chlorophenoxy group, thiophene ring, and sulfonyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H16ClNO4S3 |
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Molecular Weight |
442.0 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)acetamide |
InChI |
InChI=1S/C18H16ClNO4S3/c19-13-5-7-14(8-6-13)24-12-17(21)20-11-16(15-3-1-9-25-15)27(22,23)18-4-2-10-26-18/h1-10,16H,11-12H2,(H,20,21) |
InChI Key |
NWEAVTROQWJPFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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